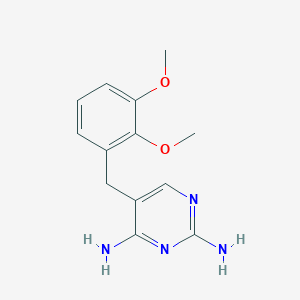
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine typically involves the reaction of 2,4-diaminopyrimidine with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in microorganisms.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Pharmacology: It serves as a lead compound for the development of new drugs targeting bacterial infections and certain types of cancer.
Industry: It may be used in the synthesis of other complex organic molecules and pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of 2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, pyrimidines, and amino acids. By inhibiting DHFR, the compound effectively disrupts DNA synthesis and cell division in susceptible organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoprim: 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine
Pyrimethamine: 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine
Methotrexate: 4-amino-10-methylfolic acid
Uniqueness
2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine is unique due to its specific substitution pattern on the benzyl ring, which may confer distinct biological activity and selectivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
37389-79-0 |
|---|---|
Molekularformel |
C13H16N4O2 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
5-[(2,3-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-18-10-5-3-4-8(11(10)19-2)6-9-7-16-13(15)17-12(9)14/h3-5,7H,6H2,1-2H3,(H4,14,15,16,17) |
InChI-Schlüssel |
IURBSWPLAMHMIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


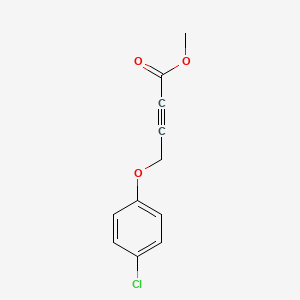

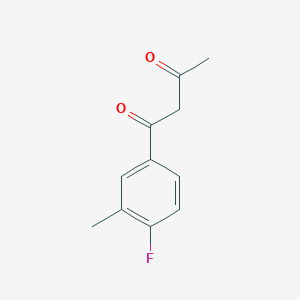
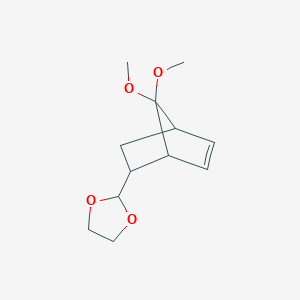


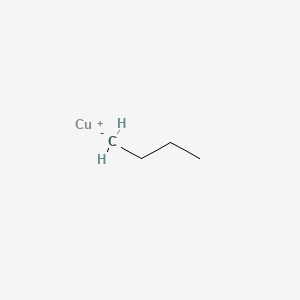
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
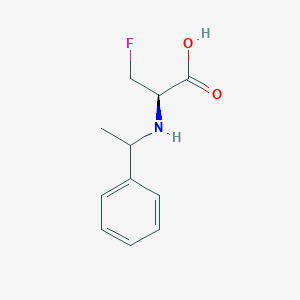
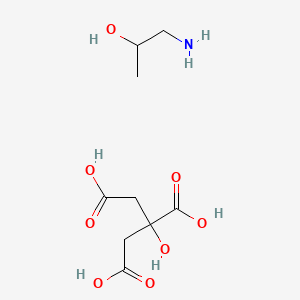
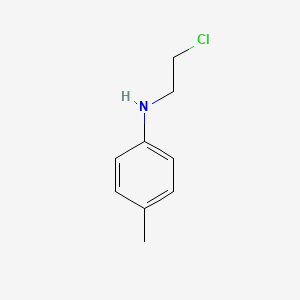
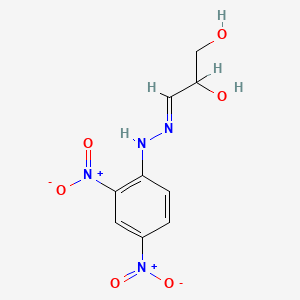
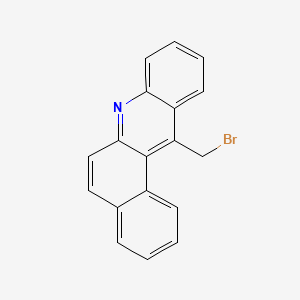
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
